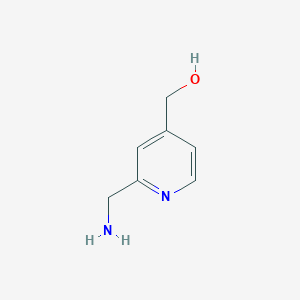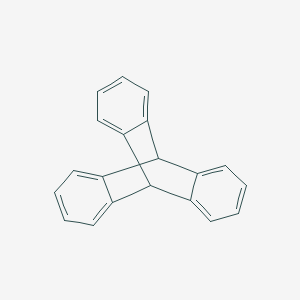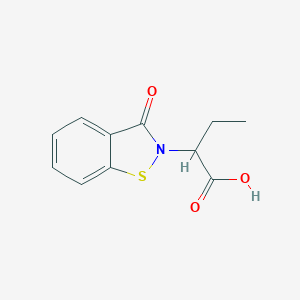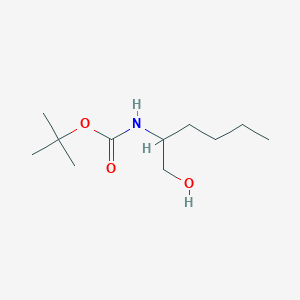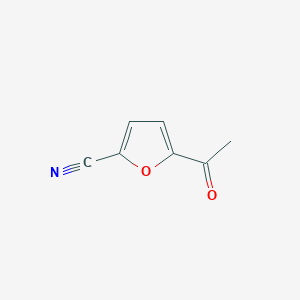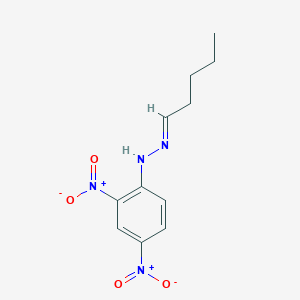![molecular formula C12H10O2 B166916 [1,1'-Biphenyl]-3,4-diol CAS No. 92-05-7](/img/structure/B166916.png)
[1,1'-Biphenyl]-3,4-diol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,4-Biphenyldiol is the enzyme 1,2-dihydroxynaphthalene dioxygenase . This enzyme is involved in the naphthalene catabolic pathway .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its function .
Biochemical Pathways
3,4-Biphenyldiol is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been suggested that it may have algicidal properties, inhibiting the synthesis of plastoquinone in phytoplankton .
Action Environment
The action, efficacy, and stability of 3,4-Biphenyldiol can be influenced by various environmental factors. For instance, in marine environments, even low concentrations of 3,4-Biphenyldiol can cause changes in the overall phytoplankton community structure .
Biochemical Analysis
Biochemical Properties
The role of [1,1’-Biphenyl]-3,4-diol in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been suggested that [1,1’-Biphenyl]-3,4-diol may interact with certain enzymes involved in oxidative stress pathways
Cellular Effects
[1,1’-Biphenyl]-3,4-diol can influence various types of cells and cellular processes. It has been suggested to affect cell signaling pathways, gene expression, and cellular metabolism . For example, [1,1’-Biphenyl]-3,4-diol may influence the expression of certain genes involved in oxidative stress responses . The exact mechanisms through which [1,1’-Biphenyl]-3,4-diol exerts these effects remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of [1,1’-Biphenyl]-3,4-diol involves a variety of interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, [1,1’-Biphenyl]-3,4-diol may bind to certain enzymes involved in oxidative stress pathways, altering their activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-3,4-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, [1,1’-Biphenyl]-3,4-diol may exhibit a certain degree of stability under specific conditions, but may degrade over time under other conditions .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-3,4-diol can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, low doses of [1,1’-Biphenyl]-3,4-diol may have minimal effects, while high doses may induce toxic effects .
Metabolic Pathways
[1,1’-Biphenyl]-3,4-diol is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels . For example, [1,1’-Biphenyl]-3,4-diol may be involved in certain oxidative stress pathways, influencing the levels of certain metabolites .
Transport and Distribution
[1,1’-Biphenyl]-3,4-diol is transported and distributed within cells and tissues in a manner that may involve certain transporters or binding proteins . It may also affect its localization or accumulation within cells . For instance, [1,1’-Biphenyl]-3,4-diol may be transported into cells via certain transporters, and may accumulate in certain cellular compartments .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-3,4-diol can influence its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, [1,1’-Biphenyl]-3,4-diol may be localized in certain cellular compartments, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diol typically involves the hydroxylation of biphenyl. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or copper in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,4-diol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted biphenyl derivatives. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the metabolism of aromatic hydrocarbons.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Biphenyl: Lacks hydroxyl groups and has different chemical reactivity and applications.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and uses.
2,2’-Dihydroxybiphenyl: Another isomer with hydroxyl groups at the 2 positions, exhibiting unique reactivity and applications.
Uniqueness: [1,1’-Biphenyl]-3,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-phenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPCYCBQFHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059039 | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-05-7 | |
| Record name | [1,1′-Biphenyl]-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Biphenyldiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Biphenyldiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7L7XJ8RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,4-Biphenyldiol formed in biological systems?
A1: 3,4-Biphenyldiol is primarily formed as a metabolite during the breakdown of certain halogenated biphenyls. Research shows that 4-chlorobiphenyl is metabolized into 4'-chloro-4-biphenylol in rats, pigs, and poultry. This metabolite is further hydroxylated to form 4'-chloro-3,4-biphenyldiol. [, , ] This conversion can occur both in vivo and in vitro, with studies demonstrating its formation through enzymatic action of tyrosinase preparations. []
Q2: What is the molecular formula, weight, and any available spectroscopic data for 3,4-Biphenyldiol?
A2: While the provided abstracts don’t contain detailed spectroscopic data, they do provide key information:
- Spectroscopic Data: Mass spectrometry analysis confirmed the presence of characteristic ions (M+ 220 for the dihydroxylated form). [, , ] Further structural confirmation was achieved through nuclear magnetic resonance (NMR) spectroscopy. []
Q3: What are the potential applications of 3,4-Biphenyldiol?
A3: While the provided research focuses on the metabolic pathway of 3,4-Biphenyldiol, its structural similarity to other biphenyldiols suggests potential applications:
- Liquid Crystals: Research indicates that incorporating thiophene units into bent-core mesogens like biphenyldiols results in desirable properties for liquid crystal applications. [] This includes reduced transition temperatures and the formation of various smectic phases, including those with ferroelectric and antiferroelectric switching capabilities.
- Electro-Optical Materials: Bent-core mesogens with biphenyldiol cores, including 3,4'-biphenyldiol, exhibit antiferroelectric properties in their smectic CP phase. [, , ] These properties are influenced by the structure of the central core and the presence of substituents. Research highlights their potential for electro-optical applications, such as displays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


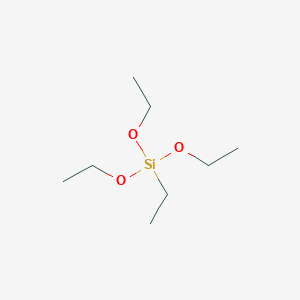
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)

